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The following table summarizes key pharmacological data for several reference HDAC6 inhibitors, which

can serve as benchmarks for your research.

Inhibitor Key Targets Cellular N Key Findings/Off-
Name (ICso0 o-r - Activity In Vivo Efficacy Models Target Effects
Selectivity) (ECs0)
Compound 7 HDACS6 (ICso: Tubulin Information not in search  No cytotoxicity linked
(Oxadiazole- 6.8 pM); acetylation results to off-target HDAC
based) [1] >10,000-fold (ECso: ~380 inhibition;
selectivity over nM) [1] unparalleled
HDAC1, HDAC3 selectivity [1]
[1]
ACY-1083 [2] HDACG6- Information Reversed cisplatin- Brain-penetrant;
[3] selective not in search  induced cognitive reverses tau
(specific ICso not  results impairment & mechanical pathology,
provided) [3] hypersensitivity (10 mitochondrial
mg/kg, i.p.) [2] [3] deficits; acts via
macrophage IL-10
signaling & neuronal
mitochondrial
transport [2] [3]
Tubastatin A HDACSG6 (ICso: Tubulin Retinal Cytotoxicity in RPMI-
[1] [4] [5] 15 nM); also acetylation ischemia/reperfusion 8226 cells linked to

injury; promoted
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Inhibitor Key Targets Cellular o Key Findings/Off-
(ICso0 or Activity In Vivo Efficacy Models
Name . Target Effects
Selectivity) (ECso)
potently inhibits (ECso0: ~250  primordial follicle off-target HDAC10
HDAC10 [1] [4] nM) [1] activation in vitro (4 pM) inhibition [1]
[5] [6]
ACY-1215 HDACG6 (ICso: Tubulin Reversed cisplatin- In clinical trials for
(Ricolinostat) 4.7 nM); ~10- acetylation induced peripheral cancer; off-target
[1] [3] fold selective (ECso: ~90 neuropathy (30 mg/kg, effects must be
over nM) [1] oral gavage) [3] considered for
HDAC1/2/3; physiological
primary off- readouts [1]
target is
HDAC10 [1]

Experimental Protocols for HDACG6 Inhibitor Profiling

The pharmacological profiling of HDACG inhibitors relies on a combination of biochemical, cellular, and in

vivo models. Here are detailed methodologies for key experiments from the search results.

¢ Biochemical Selectivity Screening (NanoBRET)

o Objective: To determine the potency and selectivity of an inhibitor across different HDAC
isoforms in living cells [1].

o Method: NanoBRET target engagement assays are performed in HEK293T cells. Cells are
transfected with HDAC isoforms (HDAC1, 2, 3, 6, 8, 10) N-terminally tagged with NanoLuc
luciferase. The inhibitor's ability to displace a fluorescent, non-selective HDAC tracer is
measured. ICso values are calculated from the dose-response curves, allowing for direct
comparison of inhibitor binding affinity across multiple HDACs within the same cellular context

[1].
e Cellular Target Engagement (Tubulin Acetylation)

o Objective: To confirm that the inhibitor engages HDAC6 and modulates its primary
physiological substrate, a-tubulin, in a cellular system [1].

o Method: RPMI-8226 cells are treated with a range of inhibitor concentrations for a set duration
(e.g., 4-6 hours). Cells are lysed, and protein extracts are analyzed by western blotting. The
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blot is probed with an antibody specific for acetylated a-tubulin, and the signal is normalized to
a total tubulin or actin loading control. The ECso is determined from the dose-response curve of
increasing tubulin acetylation [1].

¢ In Vivo Efficacy (Chemotherapy-Induced Neuropathy)

o Objective: To evaluate the efficacy of an HDACSG inhibitor in reversing established neurological
deficits [2] [3].
o Method:
= Disease Induction: Mice receive intraperitoneal (i.p.) injections of cisplatin (2.3
mg/kg/day) for 5 days, followed by 5 days of rest, and another 5 days of injections.
= Treatment: After neuropathy is established, mice are treated daily with the HDAC6
inhibitor (e.g., ACY-1083 at 10 mg/kg, i.p.) or vehicle for two weeks.
= Behavioral Assessment:
= Mechanical Hypersensitivity: Measured using von Frey filaments and the "up-
and-down" method [2].
= Cognitive Function: Assessed using the Y-maze test, novel object/place
recognition (NOPR) test, and the puzzle box test [3].

The signaling pathway through which HDACG6 inhibition reverses chemotherapy-induced peripheral

neuropathy involves both neuronal and immune mechanisms, which can be summarized as follows:

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10003107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8766942/
https://actaneurocomms.biomedcentral.com/articles/10.1186/s40478-018-0604-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC8766942/
https://actaneurocomms.biomedcentral.com/articles/10.1186/s40478-018-0604-3
https://www.smolecule.com/products/s12866919?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

(HDACG Inhibitoa

Inhibits

Inhibits

mproves Transport

Click to download full resolution via product page

Mechanism of HDACG6 inhibitor action in chemotherapy-induced peripheral neuropathy. Inhibition in
macrophages increases IL-10, which signals through neuronal IL-10 receptors. Concurrently, neuronal

HDACE6 inhibition improves mitochondrial transport. Both pathways converge to reverse pain

hypersensitivity [2].

A Path Forward for Your Research

Since specific data on HDACG6-IN-10 is unavailable, I suggest the following steps to proceed:

o Verify the Compound Identifier: Double-check the name "HDACG6-IN-10" for potential typographical
errors. This compound naming convention is often used by commercial suppliers like Selleckchem
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and MedChemExpress; searching their catalogs directly may yield a profile.

¢ Explore Related Inhibitors: If your research focuses on specific pathways, consider using well-
documented inhibitors from the table above. For instance, Compound 7 is excellent for maximal
selectivity [1], while ACY-1083 is ideal for neuroscience research due to its proven brain penetration
and efficacy in reversing cognitive and sensory deficits [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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